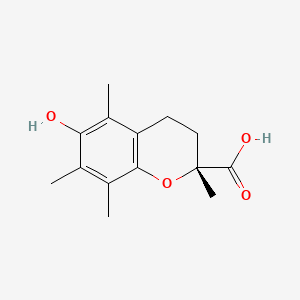

(R)-(+)-6-羟基-2,5,7,8-四甲基色满-2-羧酸

描述

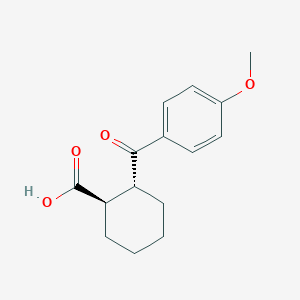

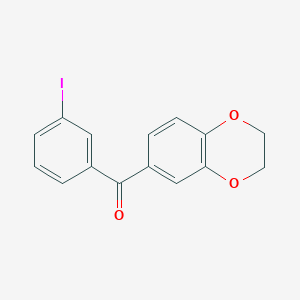

-(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, or 6-HTCA for short, is an organic compound that is widely studied by scientists due to its potential applications in various fields. It is a chiral molecule, meaning it has two enantiomers, and is considered to be a “mirror image” of the other. 6-HTCA is a naturally occurring compound found in many plants and animals, and is often used in the synthesis of other compounds, such as pharmaceuticals.

科学研究应用

抗氧化潜力和生物医学研究

Trolox 已与自旋标记酰胺合成,以表现出抗氧化潜力,显示出在生物医学研究中应用的前景,尤其是使用磁共振成像 (MRI) (Yushkova 等人,2013 年)。这突出了其在探索氧化应激相关病理学和诊断工具开发中的实用性。

向列液晶的手性掺杂剂

该化合物用作手性 2-甲基色满-2-羧酸衍生物合成的前体,后者已被用作向列液晶的新型手性掺杂剂 (Shitara 等人,2000 年)。此应用对于材料科学领域开发先进显示技术至关重要。

固态 NMR 研究

该化合物已作为维生素 E 的模型化合物进行 13C CP/MAS NMR 研究,有助于了解其在固态形式中的结构性质 (Witkowski 等人,2004 年)。此类研究对于药物制剂和营养研究至关重要。

电化学研究

Trolox 的电化学氧化研究有助于了解其在玻璃碳电极上的行为,提供了对苯氧自由基形成及其二聚化的见解。这项研究有助于阐明抗氧化剂作用在各种环境中的机理途径 (Malyszko & Mechanik,2004 年)。

结构和热化学研究

使用固态 NMR、DFT 计算和 X 射线衍射对 Trolox 衍生物的外消旋晶体和手性对应物之间的结构差异进行了研究。这些研究提供了对 Trolox 衍生物在不同形式中的分子相互作用和稳定性的见解 (Wałejko 等人,2018 年)。

热化学

已研究 Trolox 的热化学,提供了有关其形成焓和升华焓的宝贵信息。这项研究对于了解 Trolox 作为抗氧化剂模型化合物的稳定性和反应性至关重要 (Bernardes 等人,2014 年)。

属性

IUPAC Name |

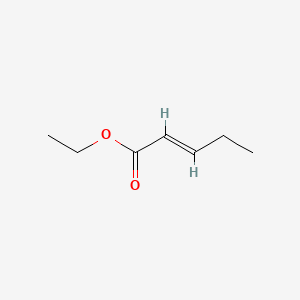

(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVLJDDWXEYCO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201189 | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

CAS RN |

53101-49-8 | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8B70QB9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Trolox exert its antioxidant effects?

A1: Trolox functions as a chain-breaking antioxidant. [] It donates a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and preventing further propagation of lipid peroxidation. [, , ] This protective effect has been observed in various models, including micelles, blood plasma, and living organisms.

Q2: What is the mechanism behind Trolox's protective effect against oxidative stress-induced injury?

A2: Research suggests that Trolox effectively inhibits lipid peroxidation, a major consequence of oxidative stress. [, ] For instance, in a study involving hemorrhage and resuscitation in rats, Trolox administration significantly reduced hepatocellular injury, indicated by lower α-glutathione-S-transferase serum levels compared to the untreated group. [] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.

Q3: Does Trolox influence the expression of genes involved in the cellular response to oxidative stress?

A3: Interestingly, Trolox has been shown to modulate the expression of heme oxygenase-1 (HO-1), a crucial stress-responsive gene. [] While Trolox attenuated the H/R-induced increase of HO-1 in hepatocytes, it did not affect the already high constitutive levels in nonparenchymal cells. [] This suggests a cell-specific influence of Trolox on HO-1 expression, potentially linked to its antioxidant activity and the role of ROS in HO-1 regulation.

Q4: Can Trolox be chemically modified to enhance its antioxidant properties?

A4: Scientists have explored derivatizing Trolox for various applications. One example is the development of (2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA). [] This novel compound acts as a derivatization reagent for electrochemical detection in high-performance liquid chromatography (HPLC), enabling sensitive detection of neuroactive monoamines and their metabolites.

Q5: Beyond antioxidant activity, does Trolox exhibit other biological effects?

A5: Research suggests that Trolox, in conjunction with other compounds like GABA and lorazepam, can be incorporated into novel drug designs targeting biological stress. [] These compounds, demonstrating lipid peroxidation inhibition, were effective in reducing stress-induced oxidative damage, uropepsinogen levels, and morphological changes in animal models. [] Furthermore, they also impacted drug metabolism, specifically decreasing cytochrome P450 activity and erythromycin N-demethylation. [] This highlights Trolox's potential in multi-target drug development for stress-related conditions.

Q6: Can Trolox inhibit tyrosinase activity, and are there any stereochemical considerations?

A6: Both (R)- and (S)-enantiomers of (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. [] The study revealed that both enantiomers act as competitive inhibitors of tyrosinase, with similar potency. [] This finding highlights the potential application of HTCCA as a tyrosinase inhibitor in various fields, including food, cosmetics, and medicine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)